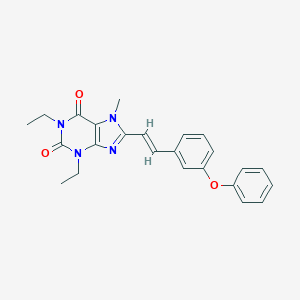

(E)-1,3-Diethyl-7-methyl-8-(3-phenoxystyryl)xanthine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1,3-Diethyl-7-methyl-8-(3-phenoxystyryl)xanthine, commonly known as DPSPX, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of adenosine A2A receptors, which are widely distributed in the central nervous system and play a key role in regulating various physiological processes.

Mécanisme D'action

DPSPX may be further studied for its mechanism of action and its interactions with other signaling pathways, which can provide insights into its therapeutic effects and potential side effects.

Avantages Et Limitations Des Expériences En Laboratoire

DPSPX has several advantages and limitations for lab experiments. Some of the advantages include:

- Selectivity: DPSPX is a selective antagonist of adenosine A2A receptors, which allows for the specific modulation of these receptors without affecting other adenosine receptors or unrelated targets.

- Potency: DPSPX is a potent antagonist of adenosine A2A receptors, which allows for the use of lower concentrations and reduces the risk of off-target effects.

- Availability: DPSPX is commercially available and can be easily obtained for lab experiments.

Some of the limitations include:

- Stability: DPSPX is relatively unstable and can degrade over time, which requires careful storage and handling.

- Solubility: DPSPX is poorly soluble in water and requires the use of organic solvents for dissolution, which can affect its pharmacokinetics and toxicity.

- Species differences: DPSPX may have different pharmacokinetics and toxicity profiles in different animal species, which requires careful selection of animal models and dosages.

Orientations Futures

There are several future directions for the study of DPSPX and its potential therapeutic applications. Some of these directions include:

- Combination therapy: DPSPX may be used in combination with other drugs or therapies to enhance its therapeutic effects and reduce its side effects.

- Clinical trials: DPSPX may be tested in clinical trials for its potential efficacy and safety in various diseases, including Parkinson's disease, Huntington's disease, ischemic heart disease, and cancer.

- Pharmacokinetics and toxicity: DPSPX may be further studied for its pharmacokinetics and toxicity profiles in different animal species and human subjects, which can provide useful information for drug development and clinical trials.

-

Méthodes De Synthèse

DPSPX can be synthesized using a multistep process that involves the reaction of 8-bromo-1,3-dimethylxanthine with ethyl magnesium bromide, followed by the reaction of the resulting intermediate with 3-phenoxystyryl magnesium bromide. The final product is obtained after purification using column chromatography and recrystallization from a suitable solvent.

Applications De Recherche Scientifique

DPSPX has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. In neurology, DPSPX has been shown to have a neuroprotective effect in animal models of Parkinson's disease and Huntington's disease by blocking the adenosine A2A receptors, which are overexpressed in these conditions. In cardiology, DPSPX has been shown to have a cardioprotective effect by reducing the size of myocardial infarction in animal models of ischemia-reperfusion injury. In oncology, DPSPX has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and melanoma, by blocking the adenosine A2A receptors, which are overexpressed in these cells.

Propriétés

Numéro CAS |

155814-36-1 |

|---|---|

Formule moléculaire |

C24H24N4O3 |

Poids moléculaire |

416.5 g/mol |

Nom IUPAC |

1,3-diethyl-7-methyl-8-[(E)-2-(3-phenoxyphenyl)ethenyl]purine-2,6-dione |

InChI |

InChI=1S/C24H24N4O3/c1-4-27-22-21(23(29)28(5-2)24(27)30)26(3)20(25-22)15-14-17-10-9-13-19(16-17)31-18-11-7-6-8-12-18/h6-16H,4-5H2,1-3H3/b15-14+ |

Clé InChI |

VVBQOSJASCHAFT-CCEZHUSRSA-N |

SMILES isomérique |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)OC4=CC=CC=C4)C |

SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)OC4=CC=CC=C4)C |

SMILES canonique |

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)OC4=CC=CC=C4)C |

Synonymes |

1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-7-methyl-8-(2-(3-phenoxyp henyl)ethenyl)-, (E)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)